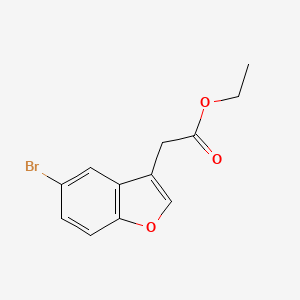

Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Description

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a brominated benzofuran derivative featuring an ethyl ester group attached via a methylene bridge to the 3-position of the benzofuran core. The compound is synthesized through the oxidation of its sulfanyl precursor, ethyl 2-(5-bromo-3-ethylsulfanyl-1-benzofuran-2-yl)acetate, using 3-chloroperoxybenzoic acid (mCPBA), yielding a sulfinyl substituent at the 3-position . This reaction is typical for benzofuran derivatives, achieving high yields (~78%) under mild conditions .

The crystal structure of the compound (Fig. 1) reveals a planar benzofuran unit with a mean deviation of 0.009 Å, stabilized by π–π interactions (Cg···Cg distance: 3.814 Å) and intermolecular C–H···O hydrogen bonds . The ethyl ester group exhibits positional disorder in the crystal lattice, a feature attributed to its conformational flexibility . The compound’s commercial availability (priced at \$395.00/1g) underscores its utility as a building block in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

ethyl 2-(5-bromo-1-benzofuran-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-2-15-12(14)5-8-7-16-11-4-3-9(13)6-10(8)11/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCIURORZMAWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=COC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653264 | |

| Record name | Ethyl (5-bromo-1-benzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200204-85-9 | |

| Record name | Ethyl (5-bromo-1-benzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-bromobenzofuran-3-yl)acetate can be synthesized through various synthetic routes. One common method involves the bromination of benzofuran followed by esterification. The reaction typically starts with the bromination of benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting 5-bromobenzofuran is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromobenzofuran-3-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The benzofuran ring can undergo oxidation to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: Ethyl 2-(5-bromobenzofuran-3-yl)ethanol.

Oxidation: Quinone derivatives of benzofuran.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(5-bromobenzofuran-3-yl)acetate has the molecular formula and a molecular weight of 283.12 g/mol. Its structure includes a benzofuran moiety, which is known for its biological activity. The compound is classified as an organic synthesis intermediate, making it valuable in various chemical reactions.

Organic Synthesis Intermediates

This compound is primarily utilized as an intermediate in organic synthesis. It serves as a building block for the production of more complex molecules, particularly in the synthesis of bioactive compounds. The bromine atom in its structure allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse derivatives.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used to synthesize potential pharmaceutical agents. |

| Agrochemicals | Serves as a precursor for agricultural chemicals. |

| Material Science | Utilized in the development of new materials. |

Pharmaceutical Applications

The compound shows promise in pharmaceutical research, particularly as a precursor for compounds targeting specific biological pathways. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Inhibition of EcDsbA

A study highlighted the potential of benzofuran derivatives, including this compound, as inhibitors of the enzyme DsbA from Escherichia coli (EcDsbA), which is crucial for bacterial virulence. The research demonstrated that modifications to the benzofuran scaffold could enhance binding affinity and specificity towards EcDsbA, indicating its potential as an anti-virulence agent .

Biochemical Research

In biochemical studies, this compound has been explored for its interactions with various enzymes and receptors. Its ability to modify biological pathways makes it valuable in understanding disease mechanisms and developing therapeutic strategies.

Table 2: Biochemical Interactions

Toxicological Studies

While exploring its applications, it is crucial to consider the safety profile of this compound. Initial assessments indicate that it may have irritant properties; thus, safety data should be reviewed before extensive application in clinical settings .

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromobenzofuran-3-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being investigated .

Comparison with Similar Compounds

Ester Group Modifications

- Impact on Physical Properties : Smaller ester groups (e.g., methyl) generally yield higher melting points due to tighter crystal packing. For example, the methyl analog melts at 405–406 K , compared to 391–392 K for the ethyl derivative .

- Synthetic Consistency : All analogs are synthesized via sulfanyl-to-sulfinyl oxidation using mCPBA, with yields ranging from 78% to 88% .

Substituent Variations at the 3-Position

Substituent Variations at the 5-Position

Benzofuran vs. Benzothiophene Analogs

Biological Activity

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran moiety, which is a fused benzene and furan ring, linked to an ethyl acetate functional group. Its molecular formula is CHBrO, with a molecular weight of approximately 267.12 g/mol. The presence of the bromine atom in the structure is significant as it may enhance the compound's biological activity.

Biological Activities

Research indicates that compounds containing the benzofuran structure exhibit a variety of biological activities, including:

- Antimicrobial Activity : this compound has been associated with antimicrobial properties. Similar benzofuran derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : The compound serves as a lead structure for developing new anticancer agents. Studies on related benzofuran derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that modifications to the benzofuran structure can influence anticancer activity .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell signaling pathways. This could contribute to its observed biological effects, particularly in inhibiting acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antibacterial Activity : A study evaluating various benzofuran derivatives found that certain compounds exhibited significant antibacterial activity against E. coli and B. subtilis. The most active derivatives had minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Cytotoxicity Against Cancer Cell Lines : Compounds structurally similar to this compound were tested against several cancer cell lines, revealing varying degrees of cytotoxicity. These findings support further exploration into its potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Studies have highlighted the importance of structural modifications on the benzofuran core in enhancing biological activity. Variations in substituents can significantly affect potency against targets such as AChE and microbial pathogens .

Summary Table of Biological Activities

Q & A

Q. What synthetic methods are commonly employed for Ethyl 2-(5-bromobenzofuran-3-yl)acetate, and how can reaction conditions be optimized?

The compound is synthesized via oxidation of sulfanyl precursors using agents like 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K. Key steps include:

- Stirring the precursor with mCPBA (0.85–1.6 mmol) for 3 hours at room temperature.

- Purification via silica gel chromatography (hexane:ethyl acetate, 1:2 v/v) to achieve yields of 79–86% . Optimization involves controlling stoichiometry, reaction temperature, and solvent polarity during purification.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H NMR (400 MHz, CDCl3): Peaks include methyl groups (δ 3.06–3.75), aromatic protons (δ 7.34–8.07), and acetate methylene (δ 4.04).

- EI–MS : Molecular ion clusters at m/z 330 [M+] and 332 [M+2] confirm bromine’s isotopic signature.

- TLC : Rf values (e.g., 0.45–0.58) validate purity in hexane-ethyl acetate systems .

Q. What challenges arise during purification, and how are they addressed?

Challenges include separating sulfoxide byproducts. Solutions involve:

- Gradient elution (hexane:ethyl acetate ratios).

- Recrystallization from benzene or ethyl acetate to obtain high-purity crystals .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular structure and packing of bromobenzofuran derivatives?

- Planarity : The benzofuran core deviates by ≤0.013 Å from planarity, confirmed via SHELXL refinement .

- Intermolecular Interactions :

- C–H···π interactions (3.903 Å) between methyl groups and aromatic rings.

- C–H···O hydrogen bonds (2.45–2.60 Å) stabilize the lattice .

- Data Collection : Bruker SMART CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) .

Q. What electronic and steric effects does the bromine substituent impart?

- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes the benzofuran ring via resonance, altering reactivity in electrophilic substitutions.

- Steric Influence : Minimal steric hindrance at the 5-position allows for directed packing, as seen in C4–Br bond lengths (1.898 Å) .

Q. How do intermolecular interactions influence the physicochemical properties of this compound?

- Thermal Stability : High melting points (380–406 K) result from tight packing via C–H···π and hydrogen bonds.

- Solubility : Polar solvents (e.g., ethyl acetate) disrupt interactions, enhancing solubility .

Methodological Considerations

- Synthetic Reproducibility : Ensure precise control of mCPBA stoichiometry and reaction time to avoid over-oxidation .

- Crystallographic Refinement : Use riding models for H-atoms (C–H = 0.93–0.97 Å) and anisotropic displacement parameters for non-H atoms .

- Analytical Validation : Cross-reference NMR shifts with computational predictions (e.g., DFT) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.